molecular formula C12H11NO3 B8010168 Ethyl 2-(1H-indol-7-yl)-2-oxoacetate

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate

Cat. No.: B8010168
M. Wt: 217.22 g/mol
InChI Key: XCMIZNUDCCTRLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate is a compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-indol-7-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate is unique due to its specific ester and carbonyl functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with related indole derivatives.

Chemical Structure and Properties

This compound contains an indole moiety, which is known for its diverse biological activities. The presence of the ester and carbonyl functional groups enhances its reactivity and potential interactions with biological targets. The compound can be synthesized through various methods, often involving the acylation of indole derivatives.

The mechanism of action of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, making it a candidate for anticancer research. For instance, it has been shown to affect pathways related to angiogenesis and cancer cell growth .
  • Receptor Modulation : The indole ring can interact with various receptors, potentially modulating signaling pathways that are crucial for cellular functions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • Cell Proliferation Inhibition : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines. For example, derivatives containing indole rings have been tested against various cancer types, showing varying degrees of efficacy .
  • Mechanistic Insights : In vitro studies reveal that the compound may induce apoptosis in cancer cells, as evidenced by increased markers such as PARP and CASP3 cleavage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities, which may extend to this compound:

  • In Vitro Testing : Various studies have reported the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameStructure FeaturesBiological Activity
Indole-3-acetic acid Plant hormone; similar indole structureGrowth regulator in plants
Indole-3-carbinol Found in cruciferous vegetablesAnticancer properties
Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate Nitro group enhances reactivitySignificant antimicrobial activity
Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate Chlorine substituents modify activityPotential anticancer agent

Uniqueness of this compound

The specific ester and carbonyl functional groups in this compound confer distinct chemical reactivity compared to other indole derivatives. This uniqueness may lead to different interaction profiles with biological targets, enhancing its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives:

  • Antiproliferative Activity : Research involving a series of indole-based compounds showed that subtle changes in structure could significantly impact their ability to inhibit cancer cell growth .
  • Gene Expression Modulation : Investigations into gene expression profiles following treatment with indole derivatives revealed that certain compounds could downregulate genes associated with tumor progression while upregulating pro-apoptotic genes .

Properties

IUPAC Name

ethyl 2-(1H-indol-7-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-5-3-4-8-6-7-13-10(8)9/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMIZNUDCCTRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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